2,3,4,5-Tetrahydro-1,4-benzoxazepine-9-carboxylic acid hydrochloride
Overview
Description
2,3,4,5-Tetrahydro-1,4-benzoxazepine-9-carboxylic acid hydrochloride is a heterocyclic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a benzoxazepine ring fused with a carboxylic acid group and a hydrochloride salt.
Preparation Methods
The synthesis of 2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylic acid hydrochloride involves several steps. One common method includes the cyclization of substituted isoindole derivatives to form the benzoxazepine ring. This process often requires specific reaction conditions, such as the use of microwave heating or catalytic cycloaddition reactions . Industrial production methods may involve one-pot synthesis procedures, which streamline the process and improve yield .
Chemical Reactions Analysis
2,3,4,5-Tetrahydro-1,4-benzoxazepine-9-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used, but they often include various substituted benzoxazepine derivatives with potential biological activity .
Scientific Research Applications
2,3,4,5-Tetrahydro-1,4-benzoxazepine-9-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and protein binding due to its unique structure.
Industry: The compound is utilized in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of 2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylic acid hydrochloride involves its interaction with specific molecular targets. It is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved often include inhibition of enzyme activity or alteration of receptor signaling, which can result in therapeutic effects such as anti-cancer or anti-inflammatory actions .
Comparison with Similar Compounds
2,3,4,5-Tetrahydro-1,4-benzoxazepine-9-carboxylic acid hydrochloride can be compared with other similar compounds, such as:
2,3,4,5-Tetrahydro-1,4-benzothiazepine: This compound has a sulfur atom in place of the oxygen in the benzoxazepine ring, leading to different chemical properties and biological activities.
2,3,4,5-Tetrahydro-1,4-benzodiazepine: With a nitrogen atom replacing the oxygen, this compound exhibits distinct pharmacological effects, particularly in the central nervous system.
The uniqueness of this compound lies in its specific structure, which allows for versatile chemical modifications and a broad range of applications in scientific research and industry .
Properties
IUPAC Name |
2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3.ClH/c12-10(13)8-3-1-2-7-6-11-4-5-14-9(7)8;/h1-3,11H,4-6H2,(H,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNRQVSJCUNAEIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(CN1)C=CC=C2C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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